
BQU57
Overview
Description
BQU57 is a small-molecule allosteric inhibitor targeting the GDP-bound form of RalA and RalB, two Ras-related GTPases implicated in cancer progression and metastasis. Discovered through structure-based optimization of the parent compound RBC8, this compound exhibits enhanced binding affinity and drug-like properties . It binds to a conserved allosteric site on Ral-GDP, preventing GTP loading and subsequent activation of downstream effectors like RalBP1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
BQU57 is synthesized through a multi-step chemical process. The key steps involve the formation of a dihydropyranopyrazole core structure, followed by the introduction of functional groups that confer its biological activity. The synthetic route typically includes the following steps:
Formation of the dihydropyranopyrazole core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Functional group modifications: Introduction of amino, methyl, and trifluoromethyl groups to the core structure to enhance its biological activity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis would likely involve large-scale chemical reactors and purification processes to ensure high yield and purity. The compound is typically stored as a solid at -20°C to maintain stability .
Chemical Reactions Analysis
Binding Kinetics and Selectivity
BQU57 selectively binds the GDP-bound form of Ral GTPases, with minimal affinity for GTP-bound states or related GTPases (e.g., Ras, RhoA). Key findings include:
Table 1: Binding Affinity of this compound
- NMR Analysis : this compound induces significant chemical shift changes in residues within RalB's switch-II region (aa 70–77) and helix α2 (aa 78–85), confirming binding to an allosteric pocket adjacent to the GDP-binding site .
- Selectivity : No binding observed for RalB-GTP (GNP-bound) or other GTPases (e.g., KRAS, RhoA) .
Mechanism of Inhibition
This compound disrupts Ral-effector interactions critical for tumor growth:
- RalBP1 Binding Inhibition : Blocks RalA/B binding to effector RalBP1 (IC<sub>50</sub>: 2–3 μM in cellular assays) .
- Cellular Effects :
Table 2: Pharmacological Activity in Cancer Models
Cell Line | Ral Dependency | IC<sub>50</sub> (μM) | Key Observation | Source |
---|---|---|---|---|
H2122 | Yes | 2.0 | Colony formation inhibited by >80% | |
H358 | Yes | 1.3 | Synergy with Ral siRNA knockdown | |
H460 | No | >100 | No significant effect |
Structural Insights
- Binding Site : A hydrophobic pocket formed by switch-II, helix α2, and helix α3 in Ral-GDP . Computational modeling (using RalA-GDP as a template) corroborates NMR and ITC data .
- State Specificity : this compound binds exclusively to the inactive (GDP-bound) conformation, as confirmed by:
In Vivo Pharmacokinetics and Efficacy
This compound demonstrates favorable drug-like properties:
Table 3: Pharmacokinetic Profile
Scientific Research Applications
In Vitro Studies
Cell Line Sensitivity :
In vitro studies demonstrated that BQU57 effectively inhibits the growth of human lung cancer cell lines, specifically H2122 and H358, with IC50 values of 2.0 μM and 1.3 μM, respectively . The compound's efficacy was compared to RBC8, showing superior performance.
Colony Formation Assays :
this compound was tested for its ability to inhibit anchorage-independent growth in soft agar assays. Results indicated that this compound significantly reduced colony formation in Ral-dependent cell lines but had no effect on Ral-independent lines .
In Vivo Studies
Xenograft Models :
The antitumor activity of this compound was assessed in mouse xenograft models. Following intraperitoneal administration, this compound was found to penetrate tumor tissues effectively and inhibit tumor growth significantly compared to control groups . Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg .
Pharmacokinetics :
Pharmacokinetic studies revealed favorable properties for this compound as a drug candidate, with effective serum concentrations achieved post-administration .
Case Studies
Mechanism of Action
BQU57 exerts its effects by selectively binding to the GDP-bound form of RalA and RalB, thereby preventing their activation. This binding occurs at an allosteric site close to the guanine nucleotide-binding pocket, locking the proteins in their inactive state. The inhibition of RalA and RalB activation disrupts downstream signaling pathways that are essential for cell growth and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Mechanistic Insights :
- Binding Affinity : BQU57 demonstrates a dissociation constant (KD) of 7.7 ± 0.6 μM (via ITC) and 4.7 ± 1.5 μM (via SPR), confirming stoichiometric binding to RalB-GDP .
- Cellular Activity : In Ral-dependent lung cancer cell lines (H2122 and H358), this compound inhibits anchorage-independent growth with IC50 values of 2.0 μM and 1.3 μM, respectively .
- In Vivo Efficacy: this compound suppresses tumor growth in xenograft models (e.g., H2122 lung cancer) at 50 mg/kg via intraperitoneal injection, with detectable tumor tissue penetration .
This compound is selective for Ral over other GTPases like Ras or RhoA and shows minimal off-target effects in Ral-independent cell lines (e.g., H460, Calu6) . Its reversible, cell-permeable nature makes it a promising tool for studying Ral-driven cancers .
Structural and Binding Properties
Key Differences :
- This compound was synthesized to improve RBC8’s solubility and binding affinity, likely through substitutions enhancing hydrophobic interactions and hydrogen bonding .
In Vitro Efficacy and Selectivity
Potency in Ral-Dependent Cell Lines
Compound | H2122 (IC50) | H358 (IC50) | TNBC (EC50) |
---|---|---|---|
This compound | 2.0 μM | 1.3 μM | 74.43 μM (anchorage-independent) |
RBC8 | 3.5 μM | 3.4 μM | Not tested |
RBC5 | >100 μM (no effect) | >100 μM (no effect) | N/A |
Selectivity :
In Vivo Performance and Pharmacokinetics
Pharmacokinetics :
- Both compounds mirror the efficacy of dual RalA/B siRNA knockdown, validating target specificity .
Mechanistic Insights and Off-Target Effects
- Shared Mechanism : this compound and RBC8 block Ral-GDP/GTP cycling, reducing RalBP1 interaction and downstream signaling (e.g., Stat3 phosphorylation) .
- Off-Target Effects: this compound inhibits insulin-stimulated Glut4 trafficking in adipocytes (EC50 ~50 μM), suggesting context-dependent off-target activity .
Biological Activity
BQU57 is a small molecule that has garnered attention for its potent biological activity, particularly as an inhibitor of Ral GTPases, which are implicated in various cancer processes. This article provides a detailed overview of the biological activity of this compound, supported by case studies, data tables, and research findings.
Overview of Ral GTPases
RalA and RalB are small GTPases that play critical roles in cancer cell survival, migration, and metastasis. They are involved in several cellular processes, including endocytosis and cytokinesis, making them attractive targets for cancer therapy . this compound has been identified as a selective inhibitor of these proteins, demonstrating significant effects on tumor growth both in vitro and in vivo.
This compound specifically binds to the GDP-bound form of Ral proteins, inhibiting their activity. This was confirmed through various biochemical assays, including NMR spectroscopy and Isothermal Titration Calorimetry (ITC), which revealed a binding affinity (K_D) of approximately 7.7 μM for RalB-GDP . The compound's mechanism involves:
- Binding to Allosteric Sites : this compound binds to an allosteric site on RalA and RalB, inhibiting their activation and downstream signaling pathways.
- Inhibition of Anchorage-Independent Growth : this compound effectively reduces colony formation in soft agar assays for Ral-dependent cancer cell lines .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various human lung cancer cell lines. The compound exhibited the following IC50 values:
Cell Line | IC50 (μM) |
---|---|
H2122 | 2.0 |
H358 | 1.3 |
H460 | Not sensitive |
Calu6 | Not sensitive |
These results indicate that this compound selectively inhibits Ral-dependent cell lines while showing no effect on those that do not rely on Ral for growth .
In Vivo Studies
Pharmacokinetic studies in mouse xenograft models have shown that this compound can effectively penetrate tumor tissues after systemic administration. Following intraperitoneal injection, the compound was detected in tumor tissues, indicating favorable pharmacokinetic properties essential for a potential therapeutic agent .
Case Studies
Case Study 1: Lung Cancer Xenograft Model
In a study involving human lung cancer xenografts, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The compound's ability to inhibit Ral activity was confirmed through colony formation assays post-treatment.
Case Study 2: Pancreatic Ductal Adenocarcinoma (PDAC)
this compound also demonstrated efficacy in PDAC models by decreasing anchorage-independent growth, further supporting its role as a therapeutic agent against cancers driven by Ral GTPases .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of BQU57 in inhibiting RalA/B activation?
this compound acts as a cell-permeable, reversible inhibitor that binds to the GDP-bound form of RalA/B in an allosteric manner, preventing their activation . This inhibition reduces active RalA/B levels, which is critical for blocking anchorage-independent growth in lung cancer cell lines (e.g., H2122 and H358). The specificity of this compound for RalA/B over related GTPases like Ras or RhoA has been confirmed in vivo, with no off-target effects observed in mouse tumor models .
Q. What experimental methods are recommended to validate this compound’s cellular uptake and pharmacokinetics?
Cellular uptake can be quantified using LC/MS-MS after treating cells (e.g., H2122) with this compound (10 µM) at timed intervals (1–60 minutes). Pharmacokinetic studies in mice involve intraperitoneal (IP) administration followed by tumor tissue analysis to measure drug bioavailability and active RalA/B suppression .
Q. How should this compound be stored and prepared for in vitro assays?
this compound is soluble in DMSO (50 mg/mL stock) and should be stored at 2–8°C to maintain stability. For experiments, dilute stock solutions in cell culture media to working concentrations (e.g., 1–10 µM), ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity .
Q. What are the IC₅₀ values of this compound in common lung cancer cell models?
Cell Line | IC₅₀ (µM) | Assay Type | Reference |
---|---|---|---|
H2122 | 2.0 | Anchorage-independent growth | |
H358 | 1.3 | Anchorage-independent growth |
Advanced Research Questions
Q. How can researchers design in vivo experiments to evaluate this compound’s antitumor efficacy?
- Model : Use immunodeficient mice implanted with H2122 or H358 xenografts.
- Dosage : Administer this compound via daily IP injections (e.g., 10 mg/kg).
- Endpoints : Measure tumor volume weekly and analyze RalA/B activity in excised tumors using immunoblotting for p-RalA .
- Controls : Include vehicle-treated cohorts and validate Ral-specific effects by comparing RalA/B levels to Ras/RhoA .
Q. What methodological approaches resolve contradictions in this compound’s efficacy across cell lines?
Discrepancies in responses (e.g., H2122 vs. H358) may arise from genetic heterogeneity or differential Ral dependency. To address this:
- Perform siRNA-mediated RalA/B knockdown in resistant cell lines to establish baseline sensitivity.
- Use dose-response assays (0–10 µM this compound) combined with downstream pathway analysis (e.g., STAT3 phosphorylation) to identify compensatory mechanisms .
- Validate findings in 3D culture models or patient-derived xenografts (PDXs) to improve translational relevance .
Q. How does this compound modulate downstream signaling pathways like STAT3 and FAM3C?
this compound reduces p-RalA levels in a dose-dependent manner, which correlates with decreased FAM3C expression and STAT3 phosphorylation. Key methods include:
- Immunoblotting : Quantify p-RalA (Thr-72), FAM3C, and p-STAT3 (Tyr-705) in treated vs. untreated cells .
- Functional assays : Assess invasion (Boyden chamber) and colony formation (soft agar) to link pathway inhibition to phenotypic changes .
Q. What biophysical techniques confirm this compound’s binding affinity for Ral-GDP?
Surface Plasmon Resonance (SPR) is used to determine binding kinetics. For RalB-GDP, SPR data show a KD of 4.7 µM , confirming reversible interaction . Complementary methods like isothermal titration calorimetry (ITC) or crystallography can further elucidate structural binding motifs .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers address variability in this compound’s tumor suppression across animal models?
- Sample Size : Use ≥8 mice per group to account for biological variability.
- Pharmacodynamic Markers : Monitor active RalA/B levels in tumors at multiple time points post-treatment.
- Statistical Analysis : Apply ANOVA with post-hoc tests to compare tumor growth curves and pathway modulation .
Q. What controls are essential when testing this compound in combination therapies?
- Single-Agent Controls : Include this compound-only and comparator drug-only arms.
- Synergy Analysis : Use the Chou-Talalay method to calculate combination indices (CI) .
- Toxicity Monitoring : Assess body weight and organ histology to differentiate efficacy from adverse effects .
Q. Data Contradiction and Reproducibility Guidelines
Q. How can researchers validate findings if this compound’s effects conflict with prior Ral inhibition studies?
- Replicate Key Experiments : Repeat dose-response and binding assays using identical cell lines and reagents.
- Cross-Validate with Orthogonal Tools : Compare results to RalA/B siRNA or CRISPR knockout models .
- Publish Negative Data : Document conditions where this compound underperforms (e.g., in KRAS-mutant vs. wild-type contexts) to guide future studies .
Q. What steps ensure reproducibility in this compound-related research?
Properties
IUPAC Name |
6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMHHSFXFMZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637739-82-2 | |
Record name | 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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